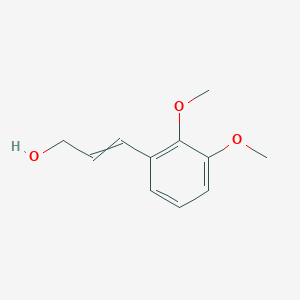
Wuweizidilactone H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wuweizidilactone H is a nortriterpenoid compound isolated from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine . This compound is known for its hepatoprotective properties and has been the subject of various scientific studies due to its potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wuweizidilactone H can be isolated from the fruit of Schisandra chinensis through a series of extraction and purification processes. The fruit is typically subjected to solvent extraction using aqueous acetone, followed by chromatographic techniques to purify the compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Wuweizidilactone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Wuweizidilactone H has a wide range of scientific research applications:
Mechanism of Action
Wuweizidilactone H exerts its effects primarily through its interaction with cellular pathways involved in liver protection. It is believed to modulate oxidative stress and inflammation, thereby protecting liver cells from damage . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of antioxidant enzymes and anti-inflammatory cytokines .
Comparison with Similar Compounds
Wuweizidilactone I: Another nortriterpenoid isolated from Schisandra chinensis with similar hepatoprotective properties.
Schindilactone H: A structurally related compound with notable biological activities.
Gomisin M2: A lignan from the same plant with hepatoprotective effects.
Uniqueness: Wuweizidilactone H stands out due to its specific structural features and potent hepatoprotective activity. Its unique configuration and the presence of specific functional groups contribute to its distinct biological effects compared to other similar compounds .
Properties
Molecular Formula |
C28H36O10 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7R,9S,11R,12S,14S,16R,20R,23S,25R)-12,14,25-trihydroxy-3',7,22,22-tetramethylspiro[3,10,17,21-tetraoxaheptacyclo[12.11.0.02,4.02,11.06,11.016,20.016,23]pentacosane-9,5'-furan]-2',18-dione |
InChI |
InChI=1S/C28H36O10/c1-12-8-25(9-13(2)22(32)37-25)38-27-14(12)5-19-28(27,35-19)21-15(29)6-16-23(3,4)34-18-7-20(31)36-26(16,18)11-24(21,33)10-17(27)30/h9,12,14-19,21,29-30,33H,5-8,10-11H2,1-4H3/t12-,14-,15-,16+,17+,18-,19+,21-,24+,25-,26-,27-,28-/m1/s1 |
InChI Key |
SVLAIBOYFCQLIY-PNNZTPFKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2(C=C(C(=O)O2)C)O[C@@]34[C@@H]1C[C@H]5[C@@]3(O5)[C@@H]6[C@@H](C[C@@H]7[C@]8(C[C@]6(C[C@@H]4O)O)[C@@H](CC(=O)O8)OC7(C)C)O |
Canonical SMILES |
CC1CC2(C=C(C(=O)O2)C)OC34C1CC5C3(O5)C6C(CC7C(OC8C7(CC6(CC4O)O)OC(=O)C8)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)

![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)

![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)

![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)

![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
